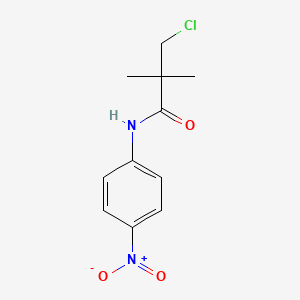

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTOFSPKYXYMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substitution reactions yield various substituted derivatives.

- Reduction of the nitro group yields 3-chloro-2,2-dimethyl-N-(4-aminophenyl)propanamide.

- Oxidation reactions yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. For example, derivatives with modified functional groups may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

- Molecular Formula: C₁₂H₁₃ClF₃NO

- Molecular Weight : 279.69 g/mol

- Key Features : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the nitro group.

- Biological Activity : This compound is a potent inhibitor of Staphylococcus aureus D-alanyl-D-alanine ligase (StaDdl), with a Ki = 4 μM , acting via an allosteric mechanism .

- Structural Insight : The -CF₃ group likely improves target binding through hydrophobic interactions, distinguishing it from the nitro analog .

N-[4-(4-Methylpiperazinyl)phenyl]propanamide Analog

- CAS : 303150-94-9

- Application : Discontinued commercial availability suggests challenges in synthesis or stability .

3-Chloro-N-(4-methylphenyl)propanamide

Halogen Substitution Variations

3-Bromo-N-(4-nitrophenyl)propanamide

Structural and Functional Analysis Table

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance binding to targets like StaDdl through electronic and hydrophobic effects .

- Halogen Effects : Chlorine vs. bromine substitutions modulate steric bulk and polar interactions, impacting biological potency .

- Heterocycles : Thiazole incorporation improves pharmacokinetic profiles by introducing additional interaction sites .

Biological Activity

3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is a synthetic compound that has attracted attention in various fields, particularly medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- Structural Features : The compound features a chloro group, a dimethyl group, and a nitrophenyl moiety, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This inhibition affects various biochemical pathways, making it relevant in studies involving proteomics and enzyme interactions.

- Protein Interactions : It shows potential in modulating protein interactions, which may lead to altered cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains. However, specific comparative data with standard antibiotics remain limited.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Streptomycin (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results indicate that while the compound shows promising antibacterial activity, it is less effective than the standard antibiotic Streptomycin .

Anticancer Activity

The compound has also been investigated for potential anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism could position the compound as a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Antimicrobial Efficacy :

-

Anticancer Investigations :

- Research focused on the compound's ability to modulate apoptotic pathways in various cancer cell lines indicated its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 4-nitrophenylamine with a chloro-substituted propanamide intermediate under Schotten-Baumann conditions. Key steps include controlling reaction temperature (0–5°C), using anhydrous solvents, and employing column chromatography for purification. Purity optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents. Post-synthetic analysis via and (e.g., as in ) ensures structural fidelity, while HPLC can assess purity (>95%) .

Q. What safety protocols are critical during experimental handling of this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent dermal/ocular exposure. Conduct reactions in a fume hood to avoid inhalation of toxic vapors. Waste must be segregated into halogenated organic containers and processed via incineration (≥1200°C) to prevent environmental release. Stability tests under varying pH and temperature conditions (e.g., 4°C for long-term storage) are advised to mitigate decomposition risks .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology : (400 MHz, CDCl) identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 1.3–1.5 ppm). confirms carbonyl (C=O, ~170 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) provides molecular ion validation (e.g., [M+H] at m/z 281.0824 for CHClNO). IR spectroscopy verifies functional groups (e.g., N–H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the molecular structure?

- Methodology : Use dual software approaches (e.g., SHELXL for refinement and ORTEP-3 for graphical representation) to cross-validate bond lengths and angles. For ambiguous electron density maps, employ iterative refinement cycles with varying thermal parameters. Hydrogen bonding networks (e.g., C=O⋯H–N interactions) should be analyzed using graph-set descriptors ( ) to resolve packing ambiguities. Discrepancies in torsional angles (>5°) may require revisiting data collection protocols (e.g., crystal quality, diffraction resolution) .

Q. What experimental strategies elucidate the allosteric inhibition mechanism of this compound against D-alanyl-D-alanine ligase (Ddl)?

- Methodology : Conduct kinetic assays (e.g., NADH-coupled ATPase activity) to measure values under varying substrate concentrations. Non-linear regression of Lineweaver-Burk plots distinguishes non-competitive inhibition (unchanged , reduced ). Surface plasmon resonance (SPR) or ITC quantifies binding affinity () to allosteric sites. Mutagenesis studies (e.g., alanine scanning of Ddl’s regulatory domain) identify critical residues for inhibitor interaction .

Q. How can hydrogen bonding patterns in the crystal lattice predict physicochemical properties?

- Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs (e.g., rings). Correlate these motifs with solubility (logP ~3.7) and melting point (142–144°C) using QSPR models. Polar surface area (PSA) calculations (~52.8 Å) from crystallographic data inform bioavailability predictions. Temperature-dependent XRD studies (25–150°C) assess thermal stability linked to H-bond robustness .

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

- Methodology : Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., DMAP vs. pyridine), solvent polarity (THF vs. DCM), and microwave-assisted heating (80°C, 30 min). Monitor intermediates via inline FTIR to minimize side reactions (e.g., hydrolysis). Scale-up requires continuous flow reactors with controlled residence time (2–5 min) to enhance reproducibility .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) simulates binding to Ddl’s allosteric pocket, using crystal structures (PDB: 1IEP). MD simulations (GROMACS) over 100 ns assess stability of inhibitor-protein complexes (RMSD <2 Å). Pharmacophore modeling (LigandScout) identifies critical features (e.g., chloro group for hydrophobic interactions). QM/MM calculations (Gaussian) evaluate electronic effects of nitro substituents on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.